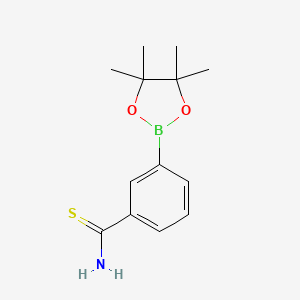
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide, also known as anandamide, is a naturally occurring compound that belongs to the class of fatty acid amides. It is an endogenous cannabinoid neurotransmitter found in the brain and peripheral tissues of animals. Anandamide is derived from the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid. It plays a crucial role in various physiological processes, including pain, mood, appetite, and memory .
準備方法
Synthetic Routes and Reaction Conditions
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide can be synthesized through the amidation of arachidonic acid with ethanolamine. The reaction typically involves the use of a catalyst, such as sodium methoxide, and is carried out under mild conditions. The reaction mixture is stirred at room temperature for a few hours, followed by purification using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of microbial algal oil rich in arachidonic acid. The algal oil is reacted with ethanolamine in the presence of a catalyst, such as sodium methoxide, under controlled conditions. The reaction is carried out in a solvent mixture of hexane and ethanol. After the reaction, the product is purified through crystallization and extraction techniques to achieve high purity .
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and hydroperoxides.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid amides.
Substitution: Various substituted amides depending on the reagent used.
科学的研究の応用
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid amides and their interactions with other molecules.
Biology: The compound is studied for its role in the endocannabinoid system and its effects on various physiological processes.
Medicine: Research focuses on its potential therapeutic applications in pain management, neuroprotection, and anti-inflammatory effects.
Industry: It is used in the development of pharmaceuticals and as a bioactive compound in nutraceuticals.
作用機序
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, the compound activates signaling pathways that modulate pain, mood, appetite, and other functions. Additionally, it interacts with other receptors, such as GPR18 and GPR55, contributing to its diverse effects .
類似化合物との比較
Similar Compounds
N-arachidonoyl dopamine (NADA): Another endocannabinoid with similar structure and function.
2-arachidonoylglycerol (2-AG): A major endocannabinoid involved in various physiological processes.
Oleoylethanolamide (OEA): A fatty acid amide with appetite-regulating properties.
Uniqueness
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide is unique due to its specific binding affinity to cannabinoid receptors and its role in modulating a wide range of physiological processes. Its ability to interact with multiple receptors and signaling pathways distinguishes it from other similar compounds .
特性
分子式 |
C22H37NO2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25) |
InChIキー |
LGEQQWMQCRIYKG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


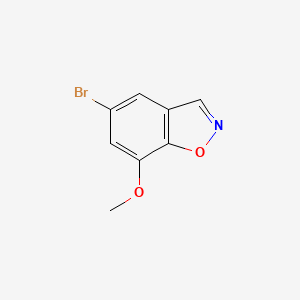
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
![(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506835.png)
![Sodium 2-amino-3-{[2,3-bis(hexadecanoyloxy)propyl phosphonato]oxy}propanoic acid](/img/structure/B12506846.png)
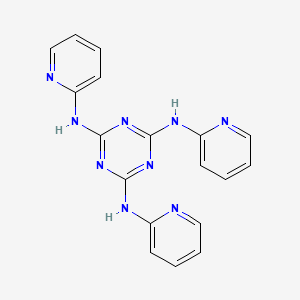
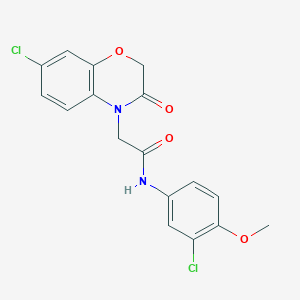


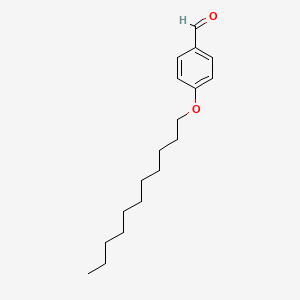
![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
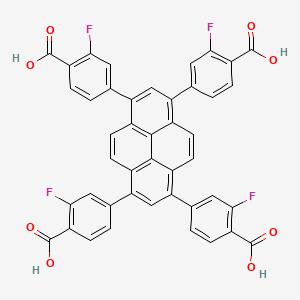
![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
